molecular formula C19H19N3O2 B2481966 1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-72-8

1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2481966
CAS RN: 899740-72-8
M. Wt: 321.38
InChI Key: LFUTZNZPQSTCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridine derivatives are a class of compounds known for their biological activities and applications in medicinal chemistry. They possess a naphthyridine core, a bicyclic structure composed of two nitrogen atoms in a fused ring system, which is similar to quinolone and naphthyridine antibiotics. These compounds have been extensively studied for their antibacterial, antitumor, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including 1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, often involves multi-step synthetic routes that can include the formation of the naphthyridine ring through cyclization reactions, followed by functionalization of the core structure. A common method for synthesizing naphthyridine derivatives involves the condensation of 2-aminopyridines with various carbonyl compounds, followed by cyclization and subsequent functional group modifications (Shaabani et al., 2009).

Scientific Research Applications

Antibacterial Agents

Pyridonecarboxylic acids and related naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. Studies have demonstrated that certain analogues, including those with modifications at the naphthyridine moiety, exhibit significant antibacterial properties against a range of pathogens. These findings underscore the potential of naphthyridine derivatives as templates for the development of new antibacterial drugs (Egawa et al., 1984).

Novel Heterocyclic Systems

Research into the chemical behavior of naphthyridinone derivatives has led to the discovery of novel annulated products through various chemical reactions. These products have contributed to the expansion of heterocyclic chemistry, providing insights into new synthetic pathways and the potential for developing unique molecular scaffolds with varied biological activities (Deady & Devine, 2006).

NK1 Receptor Antagonists

Naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for their activity as tachykinin NK(1) receptor antagonists. These compounds have shown promise in the modulation of bladder functions, highlighting their therapeutic potential in treating bladder function disorders. The synthesis and biological evaluation of these derivatives illustrate the utility of naphthyridine carboxamides in the development of new therapeutic agents (Natsugari et al., 1999).

Antimicrobial and Anti-Inflammatory Activities

A series of naphthyridine-3-carboxamide derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory properties. These studies have identified compounds with significant cytotoxicity against cancer cell lines and inhibitory effects on pro-inflammatory cytokines, underscoring the dual functional potential of these derivatives in cancer and inflammation-related research (Madaan et al., 2013).

Synthesis of Highly Substituted Derivatives

Innovative synthetic methodologies have been developed for the preparation of highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives. These methods leverage one-pot, multi-component reactions, facilitating the efficient synthesis of complex naphthyridine derivatives. This research contributes to the advancement of synthetic organic chemistry, offering versatile approaches for constructing pharmacologically relevant compounds (Shaabani et al., 2009).

properties

IUPAC Name

1-methyl-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22-17-15(10-6-11-20-17)13-16(19(22)24)18(23)21-12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUTZNZPQSTCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.